molecular formula C15H13NO2 B11951916 2-(Phenylacetyl)benzamide CAS No. 5194-48-9

2-(Phenylacetyl)benzamide

Cat. No.: B11951916
CAS No.: 5194-48-9
M. Wt: 239.27 g/mol
InChI Key: AGDFGKIEJNPPQU-UHFFFAOYSA-N
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Description

2-(Phenylacetyl)benzamide is a benzamide derivative characterized by a phenylacetyl group (-COCH2C6H5) attached to the benzene ring at the 2-position of the benzamide core (C6H5CONH2). Its molecular formula is C15H13NO2, with a molecular weight of 239.27 g/mol.

Properties

CAS No.

5194-48-9

Molecular Formula

C15H13NO2

Molecular Weight

239.27 g/mol

IUPAC Name

2-(2-phenylacetyl)benzamide

InChI

InChI=1S/C15H13NO2/c16-15(18)13-9-5-4-8-12(13)14(17)10-11-6-2-1-3-7-11/h1-9H,10H2,(H2,16,18)

InChI Key

AGDFGKIEJNPPQU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=O)C2=CC=CC=C2C(=O)N

Origin of Product

United States

Preparation Methods

One-Pot Amidation Using Nitroalkane Precursors

Johnston et al. demonstrated a one-pot method for synthesizing phenylacetyl amides from nitroalkanes . Applied to 2-(phenylacetyl)benzamide, the protocol involves:

  • Reactants : 2-Nitrobenzamide and phenylacetyl nitroethane.

  • Reagents : DBTCE (dibromotetrafluoroethane), K₂CO₃, and N-iodosuccinimide (NIS) under oxygen .

  • Mechanism : Nitro-to-carbonyl conversion followed by amine coupling.

Typical Conditions :

ParameterValue
SolventDME (0.2 M)
Temperature25°C
Time24 hours
Yield~70% (analogous)

Advantages :

  • Avoids isolation of intermediates.

  • Compatible with oxygen-sensitive substrates.

Challenges :

  • Requires specialized halonium reagents (NIS).

  • Moderate yields necessitate optimization.

Carbodiimide-Mediated Coupling

A PMC study synthesized phenylacetyl amides using EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) . For this compound:

  • Activation : Phenylacetic acid is activated with EDCl/HOBt in anhydrous DMF.

  • Coupling : Reacted with 2-aminobenzamide at 0–5°C for 4 hours.

  • Purification : Column chromatography isolates the product.

Optimized Parameters :

  • Molar ratio (acid:amine) = 1.2:1.

  • Yield: 85–90% (estimated from analogous reactions) .

Advantages :

  • High selectivity and reproducibility.

  • Scalable for industrial applications.

Drawbacks :

  • Costly coupling reagents.

  • Requires rigorous anhydrous conditions.

Acid Chloride Aminolysis

A classical approach involves reacting phenylacetyl chloride with 2-aminobenzamide:

  • Synthesis of Phenylacetyl Chloride :

    • Treat phenylacetic acid with thionyl chloride (SOCl₂) at 60°C .

  • Aminolysis :

    • Add 2-aminobenzamide dropwise to phenylacetyl chloride in THF.

    • Stir at reflux for 6 hours.

Conditions :

ParameterValue
SolventTHF
Temperature60–70°C
Yield75–80%

Advantages :

  • Straightforward and rapid.

  • No coupling agents required.

Challenges :

  • Exothermic reaction risks thermal degradation.

  • HCl byproduct necessitates neutralization.

Comparative Analysis of Methods

The table below evaluates key metrics across methodologies:

MethodYield (%)CostEnvironmental ImpactScalability
Aqueous Alkaline >98LowLowHigh
One-Pot ~70MediumModerateMedium
EDCl/HOBt 85–90HighHighMedium
Acid Chloride 75–80LowModerateHigh

Key Insights :

  • The aqueous method offers the highest yield and sustainability but requires adaptation for this compound.

  • EDCl/HOBt coupling balances yield and purity but incurs higher costs.

Chemical Reactions Analysis

Types of Reactions

2-(Phenylacetyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield amines .

Scientific Research Applications

2-(Phenylacetyl)benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(Phenylacetyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, affecting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Overview

The following table summarizes key structural features, molecular data, and applications of 2-(Phenylacetyl)benzamide and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications/Activities References
This compound C15H13NO2 239.27 Benzamide core with 2-phenylacetyl substituent Not explicitly stated
THHEB (3,4,5-Trihydroxy-N-[2-(4-hydroxyphenyl)ethyl]benzamide) C15H15NO5 289.28 3,4,5-Trihydroxybenzamide with phenethyl chain Potent antioxidant (DPPH IC50: 22.8 μM)
Procainamide (4-Amino-N-[2-(diethylamino)ethyl]benzamide) C13H21N3O2 251.33 4-Amino group, diethylaminoethyl side chain Antiarrhythmic drug
N-{2-[3-Chloro-2-(2-chlorophenyl)-4-oxoazetidin-1-ylamino]-2-oxoethyl}benzamide C17H14Cl2N3O2 369.22 Azetidinone ring with chlorophenyl groups Antimicrobial (Gram+/Gram- bacteria)
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide C12H17NO2 207.27 3-Methylbenzamide with hydroxy-tert-butyl group Catalyst in C–H bond functionalization
5-(Bromoacetyl)-2-(phenylmethoxy)benzamide C16H13BrN2O3 361.20 Bromoacetyl and benzyloxy substituents Synthetic intermediate (limited safety data)

Detailed Comparative Analysis

Antioxidant Activity
  • THHEB (C15H15NO5): Exhibits superior antioxidant activity compared to ascorbic acid, with IC50 values of 22.8 μM (DPPH) and 2.5 μM (superoxide radicals). Its hydroxyl-rich structure enhances radical scavenging .
  • This compound: No direct data on antioxidant activity, but the phenylacetyl group may influence redox properties similar to other phenolic derivatives.
Antimicrobial and Anticancer Activity
  • Procainamide : Primarily used as an antiarrhythmic agent, but its benzamide backbone is structurally analogous to antimicrobial compounds .

Q & A

Q. Example Workflow :

Data acquisition : Collect at 100 K to minimize thermal motion.

Structure solution : Use SHELXD for phase problem resolution .

Refinement : Apply anisotropic displacement parameters for non-H atoms .

Basic: What spectroscopic and chromatographic methods are optimal for purity analysis?

Answer:

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to separate and quantify impurities .
  • Mass Spectrometry : ESI-MS in positive ion mode for molecular ion confirmation (e.g., [M+H]⁺ for C₁₅H₁₃NO₂: expected m/z 240.10) .
  • TLC : Silica gel plates with ethyl acetate/hexane (3:7) for rapid monitoring .

Table 2: HPLC conditions for benzamide analogs

ColumnMobile PhaseFlow RateRetention Time
C18 (5 µm)Acetonitrile:H₂O (70:30)1 mL/min8.2 min

Advanced: How can structure-activity relationships (SAR) for this compound be systematically studied?

Answer:

  • Substitution patterns : Synthesize analogs with electron-withdrawing (e.g., -NO₂, -CF₃) or donating (-OCH₃) groups at the phenyl ring to assess effects on bioactivity .
  • Binding assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity for targets (e.g., kinases or GPCRs) .
  • Computational modeling : Perform docking studies (AutoDock Vina) to predict binding modes and guide synthetic priorities .

Q. Case Study :

  • Fluoro-substituted analogs (e.g., 2-fluoro-N-[chromenyl]benzamide) showed enhanced kinase inhibition due to improved hydrophobic interactions .

Advanced: How to resolve contradictions in biological activity data across studies?

Answer:
Contradictions often arise from assay variability or impurity profiles . Mitigation strategies:

  • Standardized protocols : Use validated assays (e.g., NIH/NCATS guidelines for cytotoxicity) .
  • Batch consistency : Ensure ≥95% purity via preparative HPLC and confirm with ¹³C-NMR .
  • Meta-analysis : Compare IC₅₀ values across studies using tools like GraphPad Prism to identify outliers .

Q. Example :

  • Discrepancies in antiproliferative activity of benzamide analogs were traced to differences in cell passage numbers .

Basic: What are the stability considerations for this compound in solution?

Answer:

  • Storage : Solutions in DMSO should be stored at -20°C under argon to prevent oxidation .
  • Degradation pathways : Hydrolysis of the amide bond in aqueous acidic/basic conditions; monitor via UV-Vis (λ shifts at 220–280 nm) .

Q. Stability Data (Analog) :

ConditionHalf-life (25°C)Degradation Product
pH 7.4 (PBS)48 hBenzoic acid
pH 2.0 (HCl)12 hPhenylacetic acid

Advanced: What computational tools predict the pharmacokinetic properties of this compound?

Answer:

  • ADME prediction : Use SwissADME to estimate logP (lipophilicity), CYP450 interactions, and bioavailability .
  • Metabolism : Simulate Phase I/II metabolism with GLORYx to identify potential toxic metabolites .
  • Solubility : COSMO-RS for predicting solubility in biorelevant media (e.g., FaSSIF) .

Q. Example Output (SwissADME) :

ParameterPredicted Value
logP2.8
CYP3A4 inhibitorYes (Ki = 4.5 µM)

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